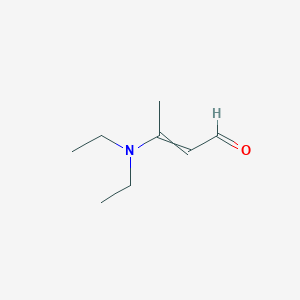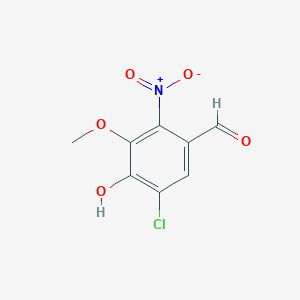
Tetrachlorostannane;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrachlorostannane;hydroxide is a chemical compound that consists of a tin atom bonded to four chlorine atoms and one hydroxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrachlorostannane;hydroxide can be synthesized through the reaction of tin(IV) chloride with water. The reaction typically involves the following steps:
- Dissolving tin(IV) chloride in an appropriate solvent such as ethanol.
- Adding water to the solution to initiate the hydrolysis reaction.
- The reaction proceeds under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrolysis of tin(IV) chloride. The process is optimized to achieve high yield and purity of the compound. The reaction conditions, such as temperature, concentration, and pH, are carefully monitored and controlled.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrachlorostannane;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other ligands or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxide groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds such as tin(IV) oxide.
Reduction: Lower oxidation state tin compounds such as tin(II) chloride.
Substitution: Compounds with substituted ligands, such as tin hydroxides.
Applications De Recherche Scientifique
Tetrachlorostannane;hydroxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other tin compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of tetrachlorostannane;hydroxide involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The hydroxide group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Tetrachlorostannane;hydroxide can be compared with other similar compounds, such as:
Tin(IV) chloride: Lacks the hydroxide group and has different reactivity and applications.
Tin(II) chloride: Has a lower oxidation state and different chemical properties.
Tin hydroxide: Contains hydroxide groups but lacks the chlorine atoms.
Uniqueness
This compound is unique due to its combination of chlorine and hydroxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64083-61-0 |
|---|---|
Formule moléculaire |
Cl4HOSn- |
Poids moléculaire |
277.5 g/mol |
Nom IUPAC |
tetrachlorostannane;hydroxide |
InChI |
InChI=1S/4ClH.H2O.Sn/h4*1H;1H2;/q;;;;;+4/p-5 |
Clé InChI |
KKHJTSPUUIRIOP-UHFFFAOYSA-I |
SMILES canonique |
[OH-].Cl[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


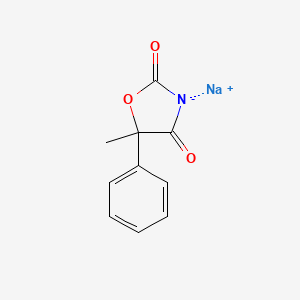
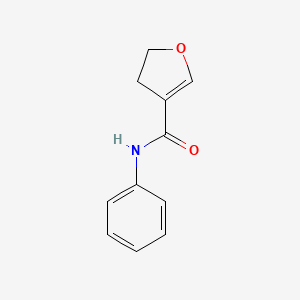
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
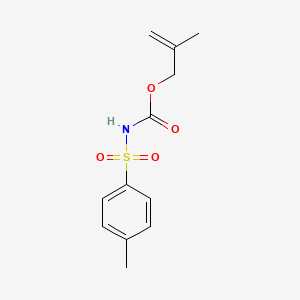

![1,1,1-Trimethoxy-2-[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14492101.png)
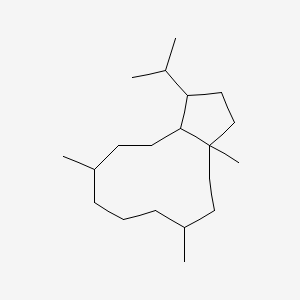
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
